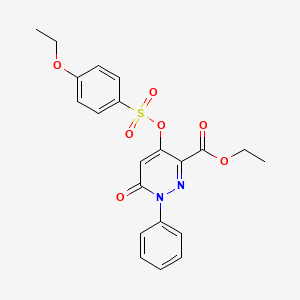

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate

Description

Properties

IUPAC Name |

ethyl 4-(4-ethoxyphenyl)sulfonyloxy-6-oxo-1-phenylpyridazine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2O7S/c1-3-28-16-10-12-17(13-11-16)31(26,27)30-18-14-19(24)23(15-8-6-5-7-9-15)22-20(18)21(25)29-4-2/h5-14H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KAVODOQVLFGATQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)S(=O)(=O)OC2=CC(=O)N(N=C2C(=O)OCC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H20N2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate is a compound of significant interest due to its potential biological activities. This article aims to explore its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has a complex structure that contributes to its biological activity. Its molecular formula is , with a molecular weight of approximately 460.5 g/mol. The presence of the ethoxy group and sulfonyl moiety is believed to enhance its reactivity and interaction with biological targets.

Research indicates that compounds similar to Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate exhibit various mechanisms of action:

- Enzyme Inhibition : Many derivatives in this class act as inhibitors of specific enzymes, which can lead to altered metabolic pathways.

- Receptor Modulation : The compound may interact with various receptors, influencing cellular signaling pathways.

- Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties, helping to mitigate oxidative stress in cells.

Anticancer Properties

Several studies have investigated the anticancer potential of dihydropyridazine derivatives. For instance:

- Case Study 1 : A study demonstrated that a similar compound exhibited significant cytotoxicity against breast cancer cells (MCF-7), indicating potential for development as an anticancer agent.

Antimicrobial Activity

The antimicrobial properties of related compounds have also been documented:

- Case Study 2 : Research showed that derivatives displayed potent antibacterial activity against strains like Staphylococcus aureus and Escherichia coli, suggesting therapeutic applications in infectious diseases.

Data Summary Table

Research Findings

Recent research has focused on the synthesis and biological evaluation of this class of compounds. Notable findings include:

- Synthesis Methods : Various synthetic routes have been developed to create derivatives with enhanced biological properties.

- Biological Testing : In vitro assays have confirmed the efficacy of these compounds against various cancer cell lines and pathogens.

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that derivatives of dihydropyridazine, including Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate, exhibit significant cytotoxic activity against cancer cell lines. For instance, in vitro experiments showed that certain derivatives had IC50 values in the low micromolar range against human colorectal cancer cells (HCT-15) . The mechanism of action appears to involve the induction of apoptosis and inhibition of cell proliferation.

Antimicrobial Properties

The compound has demonstrated promising antimicrobial activity against various bacterial strains. Studies revealed effective Minimum Inhibitory Concentration (MIC) values against Staphylococcus aureus and Enterococcus faecalis, indicating its potential as an antibacterial agent . Additionally, it showed antifungal activity against Candida species, surpassing traditional antifungal treatments in efficacy .

Anti-inflammatory Effects

Research has suggested that Ethyl 4-(((4-ethoxyphenyl)sulfonyl)oxy)-6-oxo-1-phenyl-1,6-dihydropyridazine-3-carboxylate may possess anti-inflammatory properties. In vitro studies indicated a reduction in pro-inflammatory cytokines, suggesting its potential utility in treating inflammatory diseases .

In Silico Studies

In silico modeling has been employed to predict the pharmacokinetic properties and interaction profiles of this compound. Docking studies have suggested favorable interactions with proteins involved in apoptosis pathways, positioning it as a candidate for further development as an anticancer agent .

Case Study 1: Synthesis and Characterization

A study focused on synthesizing various derivatives of dihydropyridazine, including the target compound. The synthesis involved nucleophilic addition reactions leading to high yields and purity levels. Characterization was performed using NMR and mass spectrometry to confirm the structure .

Another study assessed the biological activity of synthesized compounds against multiple cancer cell lines and bacteria. The findings highlighted that certain analogs exhibited superior cytotoxicity compared to standard chemotherapeutics, suggesting their potential as novel therapeutic agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Pyridazine Derivatives

The following table summarizes key structural and physicochemical differences between the target compound and analogous pyridazine derivatives:

*Calculated based on molecular formula.

Structural and Functional Analysis

- Sulfonyloxy vs. Sulfanyl/Trifluoromethyl Groups : The sulfonyloxy group in the target compound is more polar and reactive compared to sulfanyl (e.g., butylsulfanyl in ) or trifluoromethyl groups (e.g., ). This difference may render the compound more susceptible to hydrolysis or nucleophilic substitution, making it a candidate for prodrug design.

- Aromatic Substituents : The 4-ethoxyphenyl group in the target compound introduces steric bulk and electron-donating effects via the ethoxy (-OCH₂CH₃) moiety. In contrast, trifluoromethylphenyl () or fluorophenyl () substituents enhance lipophilicity and metabolic resistance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.